molecular formula C15H26N2 B11962775 n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine CAS No. 6312-32-9

n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine

Cat. No.: B11962775
CAS No.: 6312-32-9
M. Wt: 234.38 g/mol
InChI Key: FFRAESSYYAXPQG-UHFFFAOYSA-N
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Description

n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine is an organic compound that features a pyridine ring attached to an amine group through a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine typically involves the reaction of pyridine derivatives with butylamine under controlled conditions. One common method involves the use of a bromoketone and 2-aminopyridine, which undergoes a chemodivergent synthesis to form the desired amine compound . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with a palladium catalyst.

    Substitution: NaH or LDA in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alkane.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a ligand and its potential antimicrobial activity make it a valuable compound for various applications.

Properties

CAS No.

6312-32-9

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

N-butyl-N-(2-pyridin-2-ylethyl)butan-1-amine

InChI

InChI=1S/C15H26N2/c1-3-5-12-17(13-6-4-2)14-10-15-9-7-8-11-16-15/h7-9,11H,3-6,10,12-14H2,1-2H3

InChI Key

FFRAESSYYAXPQG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCC1=CC=CC=N1

Origin of Product

United States

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